methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
CAS No.: 1565827-86-2
Cat. No.: VC2866467
Molecular Formula: C15H14N2O6
Molecular Weight: 318.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565827-86-2 |
|---|---|
| Molecular Formula | C15H14N2O6 |
| Molecular Weight | 318.28 g/mol |
| IUPAC Name | methyl 3-[2-(1,3-benzodioxol-5-yl)ethyl]-2,4-dioxo-1H-pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H14N2O6/c1-21-14(19)10-7-13(18)17(15(20)16-10)5-4-9-2-3-11-12(6-9)23-8-22-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,20) |
| Standard InChI Key | ZOLCAQYXISMYAG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=O)N(C(=O)N1)CCC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | COC(=O)C1=CC(=O)N(C(=O)N1)CCC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Structure and Properties
Methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate represents a hybrid molecular structure combining several important pharmacophores. The compound contains a 1,3-benzodioxol group (also known as methylenedioxybenzene) connected via an ethyl linker to a 2,6-dioxotetrahydropyrimidine ring bearing a methyl carboxylate substituent at position 4 . This structural arrangement creates a molecule with multiple functional groups that can potentially interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
The compound is characterized by the molecular formula C₁₅H₁₄N₂O₆ and has a molecular weight of 318.28 g/mol . It presents as a solid with a relatively high melting point range of 226-228°C, suggesting significant molecular stability and potential hydrogen bonding in the crystal structure . The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
The benzodioxol structural element is significant as it appears in numerous natural products and synthetic compounds with established biological activities. The pyrimidine ring, functionalized as a 2,6-dioxotetrahydropyrimidine (also referred to as a dihydrouracil derivative), represents a privileged scaffold in medicinal chemistry that forms the backbone of several bioactive compounds with applications as antifungal, antibacterial, antitumor, and antitubercular agents .
Synthetic Approaches
Reaction Conditions and Purification
The synthesis of tetrahydropyrimidine derivatives generally proceeds under reflux conditions in polar solvents like ethanol. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) . After completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with appropriate solvents (often water and ethanol), dried, and potentially recrystallized for purification .
For compounds containing the benzodioxol moiety, special attention must be paid to the stability of this structural feature under the reaction conditions. The methylenedioxy bridge in benzodioxol derivatives can be sensitive to strongly acidic conditions, which might necessitate milder reaction conditions or protective group strategies in multi-step syntheses.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for identifying the functional groups present in methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. Based on the compound's structure and data from related compounds, characteristic IR absorption bands would be expected for:
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N-H stretching vibrations (approximately 3300-3400 cm⁻¹)
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C=O stretching of the methyl carboxylate group (approximately 1720-1740 cm⁻¹)
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C=O stretching of the pyrimidine ring (approximately 1640-1690 cm⁻¹)
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C-O-C stretching of the benzodioxol group (approximately 1240-1270 cm⁻¹ and 1030-1050 cm⁻¹)
The precise positions of these bands may vary slightly depending on the specific molecular environment and intermolecular interactions in the solid state or solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum would be expected to show signals for:
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Aromatic protons of the benzodioxol group (approximately 6.6-7.0 ppm)
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Methylene protons of the benzodioxol ring (O-CH₂-O, approximately 5.9-6.0 ppm)
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N-H proton of the pyrimidine ring (approximately 7.5-8.5 ppm, can be broad due to proton exchange)
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Methyl protons of the carboxylate group (approximately 3.7-3.9 ppm)
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Methylene protons of the ethyl linker (approximately 2.8-3.2 ppm for CH₂ adjacent to benzodioxol and 3.8-4.2 ppm for CH₂ adjacent to nitrogen)
The exact chemical shifts, multiplicities, and coupling constants would provide confirmation of the compound's structure and purity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to display signals for:
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Carbonyl carbons of the ester and pyrimidine ring (approximately 160-175 ppm)
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Aromatic carbons of the benzodioxol group (approximately 105-150 ppm)
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Methylene carbon of the benzodioxol ring (O-CH₂-O, approximately 100-102 ppm)
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Methyl carbon of the carboxylate group (approximately 50-52 ppm)
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Methylene carbons of the ethyl linker (approximately 30-45 ppm)
The complete assignment of all carbon signals would require two-dimensional NMR techniques such as HSQC and HMBC for unambiguous structure elucidation.
Mass Spectrometry
Mass spectrometry would be essential for confirming the molecular weight and formula of methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. The molecular ion peak would be expected at m/z 318.28, corresponding to the molecular formula C₁₅H₁₄N₂O₆ . Fragmentation patterns would likely show characteristic losses such as:
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Loss of methoxy (OCH₃, -31 Da)
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Loss of CO₂ from the carboxylate group (-44 Da)
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Fragmentation of the ethyl linker
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Characteristic fragments from the benzodioxol moiety
High-resolution mass spectrometry would provide precise mass measurements to confirm the molecular formula with high accuracy.
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